molecular formula C24H37N3O B3950721 1-benzyl-4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}piperazine

1-benzyl-4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}piperazine

Cat. No. B3950721
M. Wt: 383.6 g/mol
InChI Key: CWMATYPMEQNCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}piperazine, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a piperazine derivative that is used primarily as a tool compound to study the mechanisms of action of various neurotransmitters and drugs. In

Mechanism of Action

1-benzyl-4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}piperazine's mechanism of action involves binding to the NMDA receptor and blocking the activity of the dopamine transporter. By binding to the NMDA receptor, this compound can modulate the activity of glutamate, which is the primary excitatory neurotransmitter in the brain. By blocking the activity of the dopamine transporter, this compound can increase the levels of dopamine in the synaptic cleft, which can lead to increased dopamine signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance learning and memory, and increase the release of dopamine in the brain. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}piperazine in lab experiments is that it is a well-characterized tool compound that has been extensively studied. This means that researchers can be confident in the reliability and reproducibility of their results when using this compound. However, one of the limitations of using this compound is that it is not a selective compound, meaning that it can interact with multiple targets in the brain. This can make it difficult to determine the specific effects of this compound on a given target.

Future Directions

There are several future directions for research on 1-benzyl-4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}piperazine. One area of interest is the development of more selective compounds that can target specific receptors in the brain. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in using this compound to study the mechanisms of action of drugs of abuse such as cocaine and amphetamines. Overall, this compound is a valuable tool compound that has the potential to contribute significantly to our understanding of the brain and its functions.

Scientific Research Applications

1-benzyl-4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}piperazine has been widely used as a tool compound in scientific research to study the mechanisms of action of various neurotransmitters and drugs. This compound is known to bind to the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that is involved in learning, memory, and synaptic plasticity. This compound is also known to block the activity of the dopamine transporter, which is a membrane protein that transports dopamine from the synaptic cleft back into the presynaptic neuron.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(cyclohexylmethyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O/c28-24(23-11-13-25(14-12-23)19-21-7-3-1-4-8-21)27-17-15-26(16-18-27)20-22-9-5-2-6-10-22/h2,5-6,9-10,21,23H,1,3-4,7-8,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMATYPMEQNCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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